![molecular formula C19H19N3O2 B2643231 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide CAS No. 899952-27-3](/img/structure/B2643231.png)
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazinone derivatives are a class of compounds that have been studied for their potential biological activities . They often serve as key intermediates in the synthesis of various bioactive molecules .
Molecular Structure Analysis
Phthalazinone derivatives generally contain a phthalazinone core, which consists of a two-ring system with one benzene ring and one pyridazine ring . The specific substituents attached to this core can greatly influence the properties and activities of the compound.Chemical Reactions Analysis
Phthalazinone derivatives can undergo various chemical reactions, depending on their specific structures and the conditions used . These reactions can be used to further modify the compounds or to study their properties.Physical And Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives can vary depending on their specific structures . These properties can include factors such as density, boiling point, refractive index, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Neuroprotective Applications
ONO-1924H, a derivative of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide, has shown neuroprotective effects. It's a novel inhibitor of poly ADP-ribose polymerase (PARP) and has demonstrated effectiveness in reducing cell death induced by hydrogen peroxide in PC12 cells. In vivo studies with rats also showed significant reduction in cerebral damage and improvement in neurological deficits caused by middle cerebral artery occlusion, indicating its potential as a therapeutic agent for ischemic stroke (Kamanaka et al., 2004).
Antimicrobial Properties
Compounds derived from this compound have been observed to exhibit antimicrobial activity. 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, showed notable antimicrobial properties against various bacterial and fungal strains (Sridhara et al., 2010). Additionally, some condensed [4‐(2,4,6‐Trimethylphenyl)‐1(2H)‐oxo‐phthalazin‐2‐yl]acetic acid hydrazide derivatives were synthesized and showed antimicrobial activity, marking them as potential candidates for further research in this area (El-Hashash et al., 2012).
Anti-inflammatory and Anticancer Activity
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18(12-6-9-14-7-2-1-3-8-14)20-13-17-15-10-4-5-11-16(15)19(24)22-21-17/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGRWJBMXOJKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2643153.png)
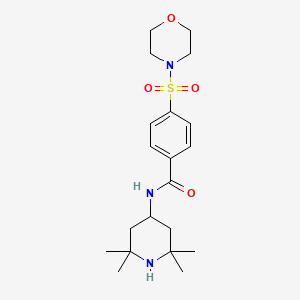
![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)
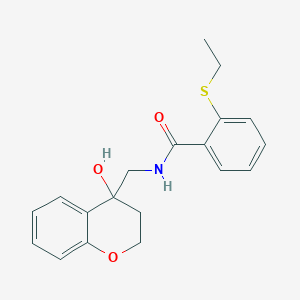
![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)
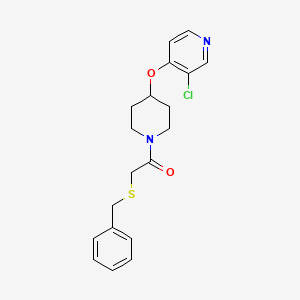
![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)
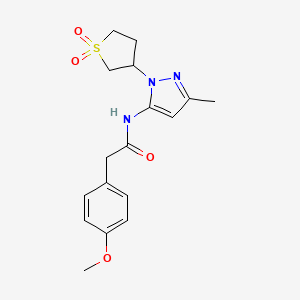
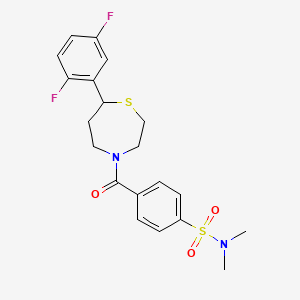

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2643167.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)
![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)
